molecular formula C8H11ClO B12910096 2-(1-Chlorobutan-2-yl)furan CAS No. 89026-09-5

2-(1-Chlorobutan-2-yl)furan

Cat. No.: B12910096
CAS No.: 89026-09-5
M. Wt: 158.62 g/mol
InChI Key: FCNRJFKQYCBTCQ-UHFFFAOYSA-N
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Description

2-(1-Chlorobutan-2-yl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 1-chlorobutan-2-yl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chlorobutan-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-furyl lithium with 1-chlorobutane under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where 2-bromo-5-nitrofuran is reacted with 1-chlorobutane in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chlorobutan-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-Chlorobutan-2-yl)furan involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the 1-chlorobutan-2-yl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chlorobutan-2-yl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a chlorinated butyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89026-09-5

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-(1-chlorobutan-2-yl)furan

InChI

InChI=1S/C8H11ClO/c1-2-7(6-9)8-4-3-5-10-8/h3-5,7H,2,6H2,1H3

InChI Key

FCNRJFKQYCBTCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CO1

Origin of Product

United States

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